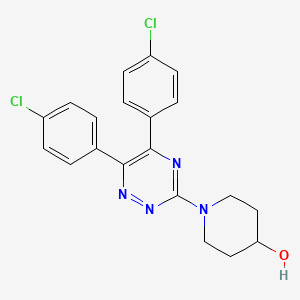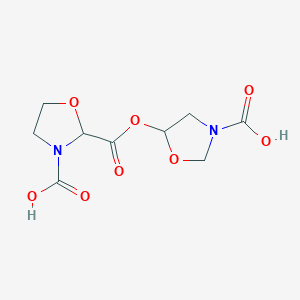
2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with five methyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,5,5-Pentamethylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2,2,4,5,5-Pentamethylpyrrolidine-3-carboxylic acid.
Reduction: 2,2,4,5,5-Pentamethylpyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrrolidine ring’s steric and electronic properties also play a role in its interactions with biological molecules.
Comparación Con Compuestos Similares
2,2,4,5,5-Pentamethylpyrrolidine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,2,4,5,5-Pentamethylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and carboxylic acid analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Propiedades
Número CAS |
77211-19-9 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2,2,4,5,5-pentamethylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6-8,11H,1-5H3 |
Clave InChI |
YUPVAJWWKRYZCW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(NC1(C)C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)


![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)




![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)





